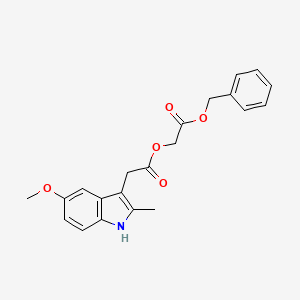
(2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
Overview
Description
The compound (2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is a complex organic molecule that features both an indole and an ester functional group. Indole derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry and pharmaceutical research . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to various therapeutic outcomes.
Result of Action
One study has shown that a compound with a similar structure induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Benzyl 2-(2-(5-methoxy-2-methyl-1H-indol-3-yl)acetoxy)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These interactions can lead to the modulation of enzyme activity, affecting the metabolism of other compounds .
Cellular Effects
Benzyl 2-(2-(5-methoxy-2-methyl-1H-indol-3-yl)acetoxy)acetate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can influence the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of action of Benzyl 2-(2-(5-methoxy-2-methyl-1H-indol-3-yl)acetoxy)acetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, leading to the inhibition or activation of their activity. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which play a role in cell signaling and growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl 2-(2-(5-methoxy-2-methyl-1H-indol-3-yl)acetoxy)acetate can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity. Long-term exposure to this compound can result in alterations in cellular processes such as proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of Benzyl 2-(2-(5-methoxy-2-methyl-1H-indol-3-yl)acetoxy)acetate vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, indole derivatives have been shown to have a threshold effect, where a certain concentration is required to achieve a therapeutic response. Exceeding this threshold can result in toxicity and adverse effects on organ function .
Metabolic Pathways
Benzyl 2-(2-(5-methoxy-2-methyl-1H-indol-3-yl)acetoxy)acetate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in the metabolism of xenobiotics and endogenous compounds. These interactions can affect metabolic flux and the levels of metabolites in the body. For instance, the modulation of cytochrome P450 activity by this compound can influence the metabolism of drugs and other bioactive molecules .
Transport and Distribution
The transport and distribution of Benzyl 2-(2-(5-methoxy-2-methyl-1H-indol-3-yl)acetoxy)acetate within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation in different tissues. For example, indole derivatives can interact with transporters such as P-glycoprotein, which plays a role in drug efflux and distribution .
Subcellular Localization
The subcellular localization of Benzyl 2-(2-(5-methoxy-2-methyl-1H-indol-3-yl)acetoxy)acetate can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, indole derivatives can be localized to the mitochondria, where they can affect mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The esterification process can then be carried out by reacting the indole derivative with an appropriate acyl chloride or anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
(2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate: can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
(2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
5-Methoxy-2-methylindole: A simpler indole derivative with potential biological activity.
2-Phenylindole: Another indole derivative with applications in medicinal chemistry.
Uniqueness
(2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate: is unique due to its combination of an indole core with an ester functional group, which can confer distinct chemical reactivity and biological activity. This structural uniqueness allows it to interact with a broader range of biological targets and participate in diverse chemical reactions compared to simpler indole derivatives .
Properties
IUPAC Name |
(2-oxo-2-phenylmethoxyethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-14-17(18-10-16(25-2)8-9-19(18)22-14)11-20(23)27-13-21(24)26-12-15-6-4-3-5-7-15/h3-10,22H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQHZULEKGENIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)OCC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


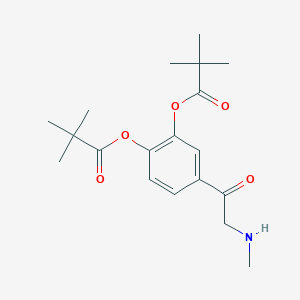
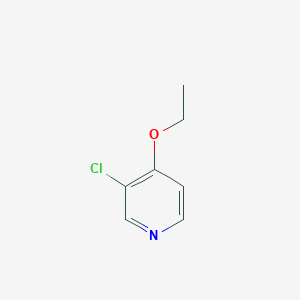
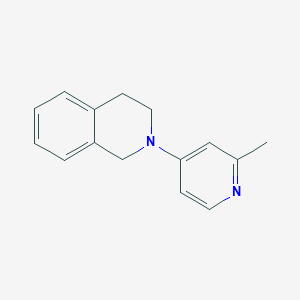
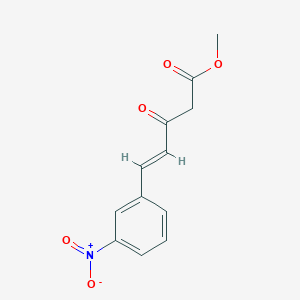
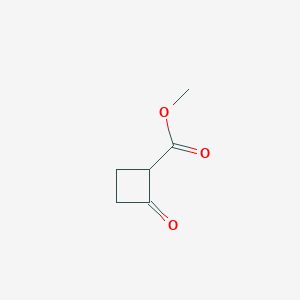
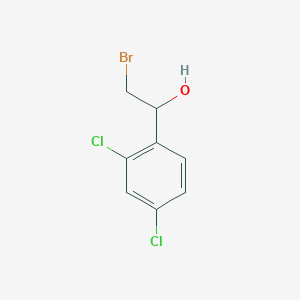
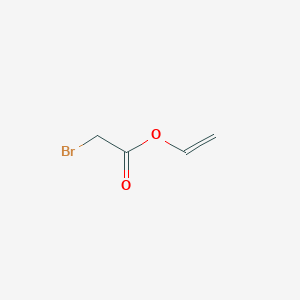
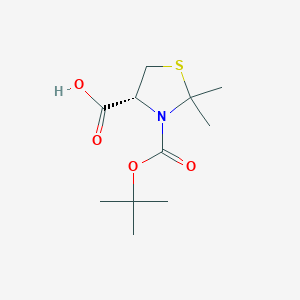
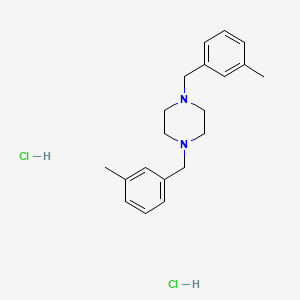
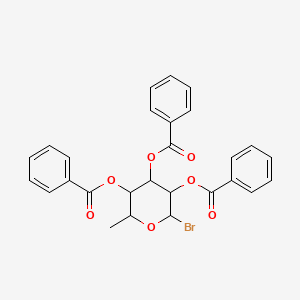
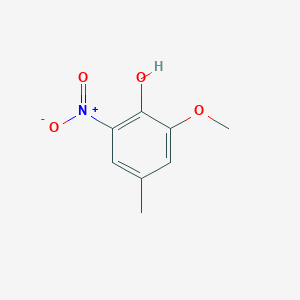
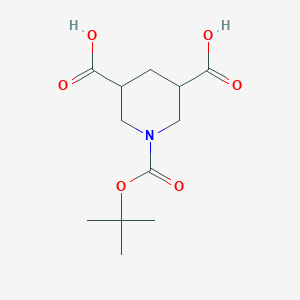
![1-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-2-amine](/img/structure/B3328935.png)
![Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B3328937.png)
